2-(3-Bromo-2-chlorophenoxy)ethanamine
Description
2-(3-Bromo-2-chlorophenoxy)ethanamine is a substituted phenoxyethanamine derivative characterized by a phenoxy ring substituted with bromine at position 3 and chlorine at position 2, linked to an ethanamine moiety.
Properties
IUPAC Name |
2-(3-bromo-2-chlorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPNYJNZHYMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-chlorophenoxy)ethanamine typically involves the reaction of 3-bromo-2-chlorophenol with ethylene oxide in the presence of a base, followed by amination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 50-80°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding phenoxyacetic acids.
Reduction: Formation of the corresponding phenoxyethanol.
Substitution: Formation of azido or methoxy derivatives.
Scientific Research Applications
2-(3-Bromo-2-chlorophenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chlorophenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the broader class of substituted phenethylamines/phenoxyethanamines, which share a benzene ring connected to an ethanamine chain. Key structural analogs include:
| Compound Name | Substituents (Positions) | Core Structure |
|---|---|---|
| 2-(3-Bromo-2-chlorophenoxy)ethanamine | Br (3), Cl (2) on phenoxy ring | Phenoxyethanamine |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | Br (4), OMe (2,5) on phenyl ring | Phenethylamine |
| 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) | Cl (4), OMe (2,5) on phenyl ring | Phenethylamine |
| 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) | OMe (2,5) on phenyl ring | Phenethylamine |
Key Observations :
- Halogen vs.
- Positional Effects : Halogens at positions 2 and 3 (target compound) versus methoxy groups at positions 2 and 5 (2C-B, 2C-C) may sterically hinder or redirect interactions with biological targets like serotonin receptors .
Physicochemical Properties and Molecular Descriptors
Evidence from quantum mechanical studies on substituted phenethylamines (e.g., 2C-B, 2C-H) provides insights into the likely properties of the target compound :
Table: Comparative Molecular Descriptors (Hypothetical for Target Compound)
Key Findings :
- Electron-Deficient Aromatic Ring : The electron-withdrawing Br and Cl substituents likely reduce electron density on the aromatic ring compared to methoxy-substituted analogs, affecting π-π stacking interactions with receptors .
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